LogP Shift of +2.27 Log Units vs. Non-Brominated Parent Enables Orthogonal Purification and Formulation Strategies
Introduction of the 6-bromo substituent profoundly increases lipophilicity. The target compound exhibits a computed LogP of 2.01 (molbase.cn) [1], whereas the non-brominated parent, thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9), has a LogP of −0.26 (ChemSpider ACD/LogP) . This represents a ΔLogP of +2.27, translating to an approximately 186-fold increase in octanol–water partition coefficient.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01 |
| Comparator Or Baseline | Thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-71-9): LogP = −0.26 |
| Quantified Difference | ΔLogP = +2.27 (~186-fold increase in partition coefficient) |
| Conditions | Computed values (ACD/Labs or equivalent algorithm); molbase.cn and ChemSpider databases |
Why This Matters
A LogP difference of this magnitude fundamentally changes reversed-phase HPLC retention time, solid-phase extraction behavior, and potential blood–brain barrier penetration, directly impacting purification strategy and biological testing protocols.
- [1] MolBase. 6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine (CAS 112342-72-0) – Physicochemical Properties: LogP 2.0122, PSA 92.93. Shenzhen Yuanbang Pharmaceutical Co., Ltd. View Source
